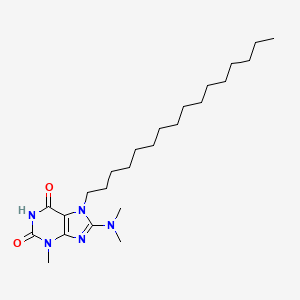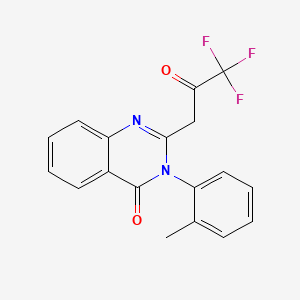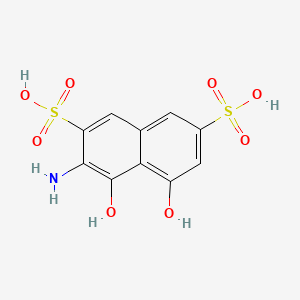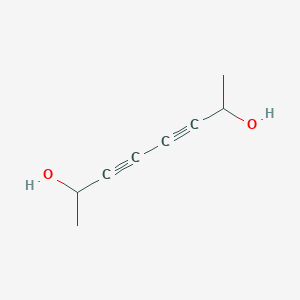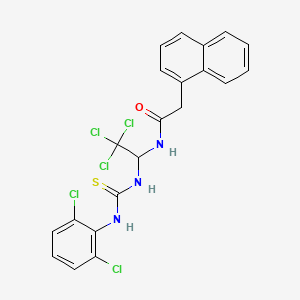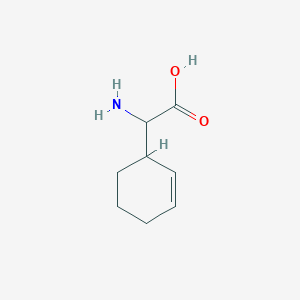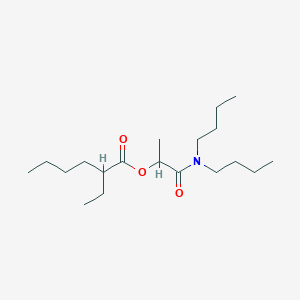
1-(Dibutylamino)-1-oxopropan-2-yl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with a suitable amine and an esterifying agent. The reaction conditions often include the use of a solvent, such as an aliphatic alcohol, and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent quality and yield. The final product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .
Scientific Research Applications
2-(Dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to specific receptors or enzymes, altering their activity and leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Tin(II) 2-ethylhexanoate: This compound is used as a catalyst in various chemical reactions and has similar esterification properties.
Butyltin tris(2-ethylhexanoate): This compound is also used as a catalyst and has applications in the production of plastics and other materials.
Uniqueness
2-(Dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
6288-28-4 |
|---|---|
Molecular Formula |
C19H37NO3 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
[1-(dibutylamino)-1-oxopropan-2-yl] 2-ethylhexanoate |
InChI |
InChI=1S/C19H37NO3/c1-6-10-13-17(9-4)19(22)23-16(5)18(21)20(14-11-7-2)15-12-8-3/h16-17H,6-15H2,1-5H3 |
InChI Key |
KMCZEAHLLDORIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC(C)C(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
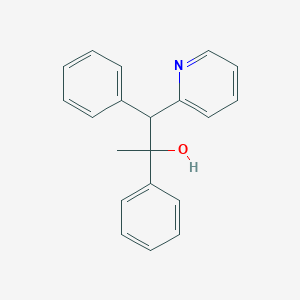
![N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
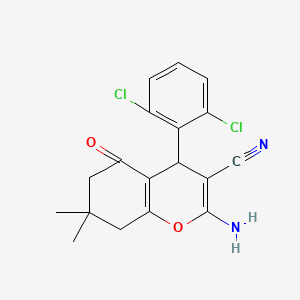
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
